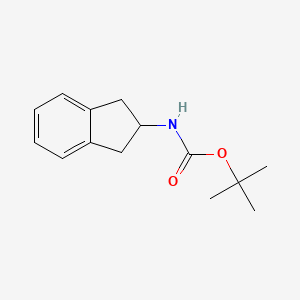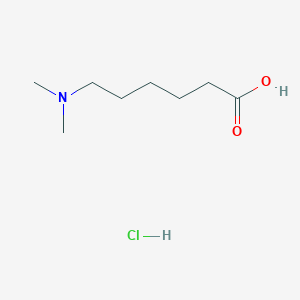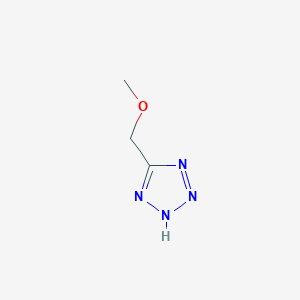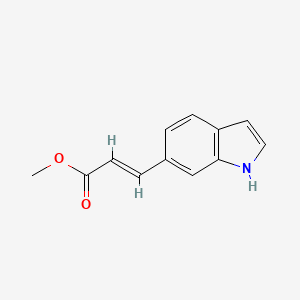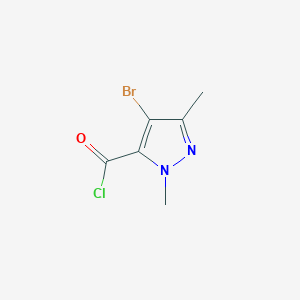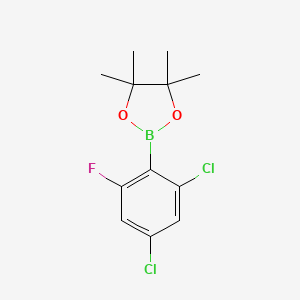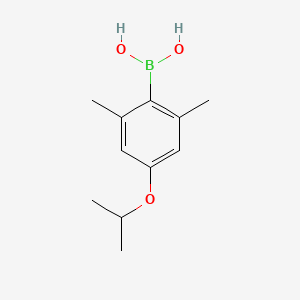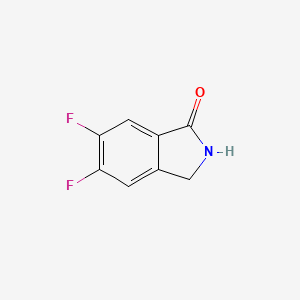
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one
概要
説明
5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the CAS Number 1192040-50-8 . It has a molecular weight of 169.13 . The IUPAC name for this compound is 5,6-difluoroisoindolin-1-one . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a refrigerator . Unfortunately, the boiling point and other physical and chemical properties were not available in the sources I found.科学的研究の応用
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties like 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one, are widely utilized in numerous industrial and commercial applications. Their environmental degradation involves microbial and abiotic processes transforming them into perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental fate and biodegradation pathways of these chemicals is crucial for evaluating their environmental impact and for the development of strategies to mitigate their presence in the ecosystem (Liu & Avendaño, 2013).
Health Risks of Novel Fluorinated Alternatives
As the search for replacements for harmful per- and polyfluoroalkyl substances (PFASs) continues, novel fluorinated alternatives have emerged. These include compounds that potentially exhibit systemic multiple organ toxicities, suggesting that even new fluorinated alternatives carry significant environmental and health risks. Further research is needed to evaluate the safety and environmental impact of these novel compounds (Wang et al., 2019).
Energetic Material Applications
This compound and similar compounds have been studied for their applications as energetic materials. Research has focused on understanding their crystal structures, thermolysis behaviors, and potential applications in high-energetic contexts. These studies provide insight into the utility of such compounds in the development of advanced energetic materials (Singh & Felix, 2003).
Renewable Polymers from Dianhydrohexitols
Research into renewable resources for polymeric material synthesis highlights the potential of 1,4:3,6-dianhydrohexitols derivatives. These compounds, derived from cereal-based polysaccharides, show promise in creating high glass transition temperature polymers with good thermomechanical resistance. The non-toxic, rigid, and chirally interesting nature of these compounds offers a pathway toward sustainable polymer development (Fenouillot et al., 2010).
CF Bond Activation for Synthesis
The activation of CF bonds in aliphatic fluorides, including compounds like this compound, has opened new methodologies for synthesizing fluorinated building blocks. These advancements enable the creation of both fluorinated and non-fluorinated products, highlighting the chemical versatility and potential of fluorinated compounds in synthetic chemistry (Shen et al., 2015).
Safety and Hazards
The safety information available indicates that 5,6-Difluoro-2,3-dihydro-1H-isoindol-1-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .
特性
IUPAC Name |
5,6-difluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOHNPVMHPDBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





